2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Catalog No.
S11262091
CAS No.
M.F
C14H15N3O2S
M. Wt
289.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(...

Product Name

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

InChI

InChI=1S/C14H15N3O2S/c1-9-3-5-11(6-4-9)16-13(19)8-20-14-15-10(2)7-12(18)17-14/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18)

InChI Key

ODYNSZFZACLFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound characterized by a complex molecular structure that includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S . The compound features a hydroxyl group and a methyl group on the pyrimidine ring, contributing to its potential biological activities. This compound is of significant interest in medicinal chemistry due to its possible applications in drug development and other scientific research fields.

, including:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The acetamide moiety can be reduced to form amines.
  • Substitution: The hydroxy and methoxy groups can engage in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
  • Reduction: Lithium aluminum hydride or sodium borohydride can facilitate reduction processes.
  • Substitution: Alkyl halides or acyl chlorides are typically employed under basic or acidic conditions .

Major Products

The reactions can yield various products:

  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Amines or alcohols.
  • Substitution: Diverse substituted derivatives depending on the reagents used .

Research indicates that 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide may exhibit various biological activities. It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic processes like 3-mercaptopyruvate sulfurtransferase. This interaction suggests implications in regulating lipid metabolism and cellular differentiation processes . Additionally, the compound's structural features may contribute to anti-inflammatory and anticancer properties, making it a candidate for therapeutic exploration .

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring: Synthesized through cyclization reactions using precursors like 4-hydroxy-6-methylpyrimidine.
  • Introduction of the Sulfanyl Group: Achieved via nucleophilic substitution reactions with suitable thiol reagents.
  • Acetamide Formation: The intermediate is reacted with an acylating agent such as acetic anhydride to form the acetamide moiety.
  • Attachment of the Methoxyphenyl Group: This final step involves coupling the methoxyphenyl group to the acetamide intermediate through condensation reactions .

The compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its biological activity, including enzyme inhibition and interactions with biomolecules.
  • Medicine: Explored for potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts.
  • Industry: Utilized in developing new materials or as precursors in chemical manufacturing processes .

Studies on 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide have focused on its interactions with specific enzymes and metabolic pathways. Its ability to inhibit key enzymes suggests that it may modulate various biochemical pathways, including those related to oxidative phosphorylation and fatty acid oxidation. These interactions underscore its potential utility in pharmacological applications where modulation of metabolic processes is desired .

Similar Compounds

Several compounds share structural features with 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide:

  • 2-amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but differs in functional groups.
  • 2-(4-sulfamoylphenyl)pyrimidine: Contains a similar pyrimidine ring with different substituents.
  • 2-(4-methylsulfonylphenyl)pyrimidine: Another pyrimidine derivative featuring sulfonyl groups.

Uniqueness

What sets 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups, which grants it distinct chemical reactivity and biological activity. Its capacity to interact with multiple molecular targets enhances its versatility for various research applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.08849790 g/mol

Monoisotopic Mass

289.08849790 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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